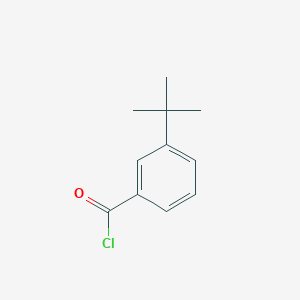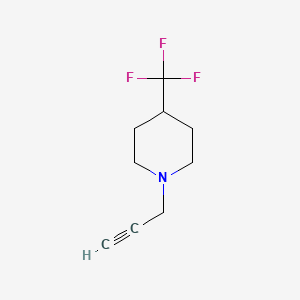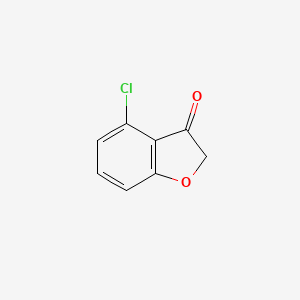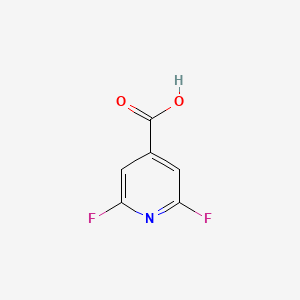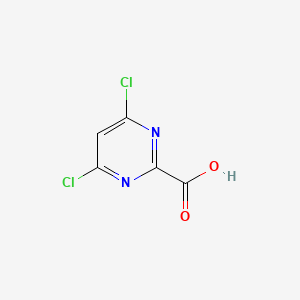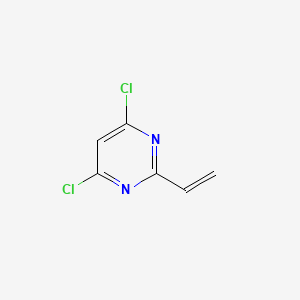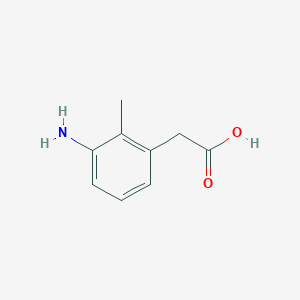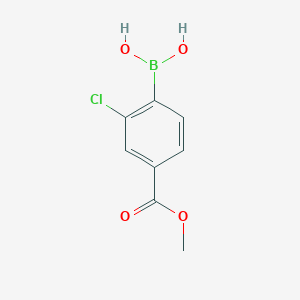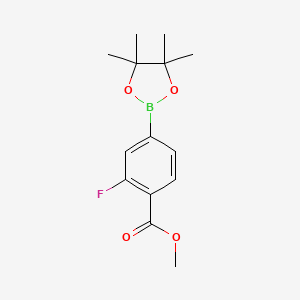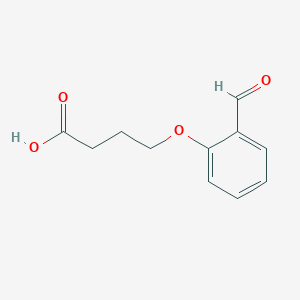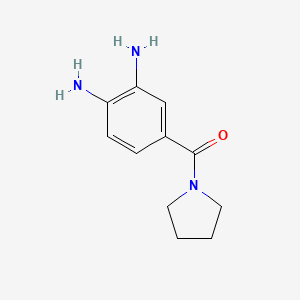
(3,4-diaMinophenyl)(pyrrolidin-1-yl)Methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-diaminophenyl)(pyrrolidin-1-yl)methanone, also known as DAPM or RL-384, is a synthetic compound. It has the molecular formula C11H15N3O and a molecular weight of 205.26 . This compound has garnered attention for its potential therapeutic applications in various fields of research and industry.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, alkylaminophenol compounds, which are a class of heterocycle compounds containing amine and phenol groups, are synthesized by the Petasis reaction . This reaction occurs between aldehyde, amine, and boronic acid . The reaction conditions are mild, making it preferred in many applications .Molecular Structure Analysis
The molecular structure of (3,4-diaminophenyl)(pyrrolidin-1-yl)methanone is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
1. Synthesis and Memory Properties in Polyimides
(Gao et al., 2023) report the synthesis of asymmetric diamines, including (3,5-diaminophenyl)(pyrrolidin-1-yl)methanone, used for creating polyimides with high thermal stability and organic solubility. These polyimides exhibit nonvolatile memory behavior and are useful in flash memory-type storage devices.
2. Precipitation-Resistant Solution Formulation
(Burton et al., 2012) discuss the development of a solution formulation for a compound structurally similar to (3,4-diaminophenyl)(pyrrolidin-1-yl)methanone. This formulation aims to increase in vivo exposure for poorly water-soluble compounds, potentially beneficial in early clinical and toxicological studies.
3. Molecular Structure and Physicochemical Properties
(Huang et al., 2021) focus on compounds structurally related to (3,4-diaminophenyl)(pyrrolidin-1-yl)methanone, analyzing their crystal structure and physicochemical properties using density functional theory (DFT). This research highlights the importance of these compounds in structural chemistry and materials science.
4. Synthesis and Characterization of Polyimides and Nanocomposites
(Sadhasivam & Muthusamy, 2016) report the synthesis of optically active polyimides using a compound similar to (3,4-diaminophenyl)(pyrrolidin-1-yl)methanone. The resulting polyimides and nanocomposites exhibit low dielectric constants and high thermal stability, making them valuable in electronic and materials applications.
Propiedades
IUPAC Name |
(3,4-diaminophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-9-4-3-8(7-10(9)13)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONIYEZFNRLYCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


